

SC-41930 in Psoriasis Models: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and significant infiltration of immune cells, particularly neutrophils, into the epidermis and dermis. The inflammatory process is mediated by a complex network of signaling molecules, including eicosanoids like leukotriene B4 (LTB4) and 12-hydroxyeicosatetraenoic acid (12-HETE). These lipid mediators are potent chemoattractants for neutrophils, playing a crucial role in the initiation and maintenance of psoriatic lesions. This technical guide provides an in-depth overview of **SC-41930**, a novel compound investigated for its therapeutic potential in psoriasis models. **SC-41930**, chemically identified as 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]- 3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid, has demonstrated significant anti-inflammatory properties by targeting key pathways in psoriatic inflammation.

Mechanism of Action

SC-41930 exhibits a multi-faceted mechanism of action primarily centered on the antagonism of key pro-inflammatory lipid mediator receptors. Its principal activity is as a potent and selective leukotriene B4 (LTB4) receptor antagonist.[1][2][3] LTB4 is a powerful neutrophil chemoattractant and activator, and its elevated levels in psoriatic plaques are a key driver of the inflammatory infiltrate.



Furthermore, and of significant relevance to psoriasis, **SC-41930** also functions as a 12-hydroxyeicosatetraenoic acid (12-HETE) receptor antagonist.[1][4] Specifically, it has been shown to inhibit the binding of 12(S)-HETE to human epidermal cells.[1] The 12(R)-HETE isomer is found in substantially greater quantities than LTB4 in psoriatic scales and is considered a primary mediator of the neutrophil infiltration characteristic of the disease.[4] The dual antagonism of both LTB4 and 12-HETE receptors positions **SC-41930** as a targeted inhibitor of neutrophil recruitment to the skin.

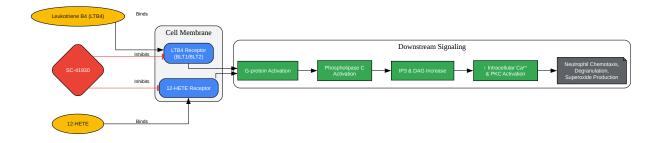
Beyond receptor antagonism, **SC-41930** has been shown to inhibit several enzymes involved in the production of inflammatory mediators. These activities include the inhibition of human synovial phospholipase A2, A23187-stimulated 5-HETE production in human neutrophils, and rat peritoneal leukotriene A4 hydrolase.[2] This suggests that **SC-41930** not only blocks the action of inflammatory signals but may also reduce their synthesis, contributing to its overall anti-inflammatory effect. The compound has also been observed to inhibit f-Met-Leu-Phe (fMLP) and C5a stimulated superoxide generation in human neutrophils, potentially by attenuating a G protein-mediated signal transduction pathway.[2]

A second-generation, more potent analog, SC-50605, was developed and showed promise in preclinical models of inflammation, with its (+)-isomer (SC-52798) being evaluated as a potential clinical candidate for psoriasis.[5]

Signaling Pathway

The primary signaling pathway targeted by **SC-41930** is the G protein-coupled receptor (GPCR) signaling initiated by LTB4 and 12-HETE. By competitively binding to the LTB4 receptor (BLT1/BLT2) and the putative 12-HETE receptor on neutrophils and epidermal cells, **SC-41930** prevents the downstream signaling cascade that leads to chemotaxis, degranulation, and superoxide production.





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Caption: SC-41930 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of SC-41930.

Table 1: In Vivo Efficacy of SC-41930 in a Psoriasis Model

Model System	Species	Induction Agent	Administr ation Route	Endpoint	Efficacy (ED₅o)	Referenc e
Dermal Inflammati on	Guinea Pig (cavine dermis)	12(R)- HETE (25 μ g/site)	Intragastric	Inhibition of Neutrophil Infiltration (Myelopero xidase levels)	13.5 mg/kg	[4]

Table 2: In Vitro Activity of SC-41930



Assay	Cell/Enzym e Source	Substrate/S timulant	Endpoint	Potency (IC ₅₀ / K ₁ / pA ₂)	Reference
Receptor Binding	Human Epidermal Cell Line (SCL-II)	¹² (S)-HETE	Inhibition of ligand binding	K _i = 480 nM	[1]
Receptor Binding	Human Neutrophils	[³H]LTB4	Inhibition of ligand binding	K_D_ = 0.2 μM	[3]
Receptor Binding	Human Neutrophils	[³H]fMLP	Inhibition of ligand binding	K_D_ = 2 μM	[3]
Chemotaxis	Human Neutrophils	LTB4	Competitive inhibition	pA ₂ = 6.35	[3]
Superoxide Generation	Human Neutrophils	f-Met-Leu- Phe (fMLP)	Inhibition of superoxide production	IC50 = 4 μM	[2]
Superoxide Generation	Human Neutrophils	C5a	Inhibition of superoxide production	IC50 ≈ 12 μM	[2]
LTB4 Production	Human Neutrophils	A23187	Inhibition of LTB4 synthesis	IC50 = 5.3 μM	[2]
5-HETE Production	Human Neutrophils	A23187	Inhibition of 5-HETE synthesis	IC50 = 8.5 μM	[2]
LTB4 Production	HL-60 Cells	A23187	Inhibition of LTB4 synthesis	IC50 = 2.1 μM	[2]
PGE ₂ Production	HL-60 Cells	A23187	Inhibition of PGE ₂ synthesis	IC50 = 2.9 μM	[2]



Enzyme Inhibition	Human Synovial Phospholipas e A2	Inhibition of enzyme activity	IC50 = 72 μM	[2]
Enzyme Inhibition	Rat Peritoneal Leukotriene A4 Hydrolase	Inhibition of enzyme activity	IC50 = 20 μM	[2]

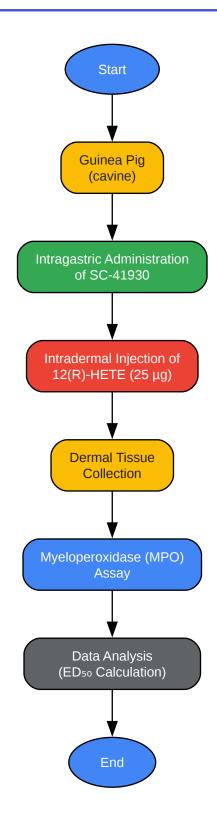
Experimental Protocols

Detailed experimental protocols from the original publications are not fully available. The following are summaries of the methodologies based on the published abstracts.

12(R)-HETE-Induced Neutrophil Infiltration in Cavine Dermis

- Objective: To evaluate the in vivo efficacy of SC-41930 in a model of psoriasis-like inflammation.
- Animal Model: Male guinea pigs (cavine).
- Inflammation Induction: 12(R)-hydroxyeicosatetraenoic acid [12(R)-HETE], synthesized in optically pure form, was injected intradermally at a dose of 25 micrograms per site.
- Drug Administration: SC-41930 was administered intragastrically at varying doses to determine the dose-response relationship.
- Endpoint Measurement: Neutrophil infiltration into the dermis was quantified by measuring the levels of myeloperoxidase (MPO), a marker enzyme for neutrophils, in the dermal tissue.
- Data Analysis: The dose of SC-41930 that produced 50% inhibition of the 12(R)-HETE-induced increase in dermal MPO levels was calculated as the ED₅₀.





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Caption: In Vivo Experimental Workflow.

In Vitro Receptor Binding Assay (12(S)-HETE)



- Objective: To determine the affinity of SC-41930 for the 12(S)-HETE receptor on epidermal cells.
- Cell Line: Human epidermal cell line, SCL-II.
- Ligand: Radiolabeled 12(S)-HETE.
- Methodology: Competitive binding assay where SCL-II cells were incubated with a fixed concentration of radiolabeled 12(S)-HETE in the presence of increasing concentrations of SC-41930.
- Endpoint Measurement: The amount of radiolabeled ligand bound to the cells was measured.
- Data Analysis: The inhibition constant (K_i) was calculated from the concentration of SC-41930 that inhibited 50% of the specific binding of the radiolabeled ligand.

Human Neutrophil Chemotaxis Assay

- Objective: To assess the ability of SC-41930 to inhibit neutrophil migration in response to chemoattractants.
- Cell Source: Isolated human neutrophils.
- Apparatus: Modified Boyden chamber.
- Chemoattractants: Leukotriene B4 (LTB4), N-formyl-methionyl-leucyl-phenylalanine (fMLP),
 C5a, 20-OH LTB4, or 12(R)-HETE were placed in the lower chamber.
- Methodology: Neutrophils were placed in the upper chamber, separated from the chemoattractant by a filter. The effect of various concentrations of SC-41930, added to the neutrophils, on their migration towards the chemoattractant was measured.
- Endpoint Measurement: The number of neutrophils that migrated through the filter was quantified.
- Data Analysis: For competitive antagonism, a Schild plot was used to determine the pA₂
 value. For non-competitive inhibition, IC₅₀ values were calculated.



Conclusion

SC-41930 is a potent dual antagonist of LTB4 and 12-HETE receptors with additional inhibitory effects on the synthesis of pro-inflammatory mediators. The preclinical data, though primarily from an earlier period of drug discovery, strongly support its potential as a therapeutic agent for psoriasis by targeting the significant neutrophil infiltration that characterizes the disease. The in vivo efficacy in a relevant animal model of dermal inflammation, coupled with its in vitro activities on human neutrophils and epidermal cells, underscores the promise of this mechanism of action. While the clinical development of **SC-41930** itself appears to have not progressed, the compound and its more potent successors, like SC-50605, represent a valuable case study in the targeted development of anti-inflammatory drugs for psoriasis. Further investigation into LTB4 and 12-HETE receptor antagonism remains a viable and compelling strategy for the treatment of psoriasis and other neutrophil-mediated inflammatory diseases.

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